molecular formula C23H17FN2O2 B299180 Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-

Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-

Cat. No. B299180
M. Wt: 372.4 g/mol
InChI Key: IMUSYUCZQKUWMT-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-, also known as FPMP (Fluorophenyl-pyrazolone methylphenyl), is a chemical compound that has been synthesized for scientific research purposes. This compound has been the subject of numerous studies due to its potential use in various fields, including medicine and agriculture.

Mechanism of Action

Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- achieves this by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to have various biochemical and physiological effects. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the body. Additionally, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to reduce the levels of reactive oxygen species, which are responsible for causing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool in the study of pain and inflammation-related disorders.
One of the limitations of using Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in lab experiments is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is not fully understood, and further research is needed to elucidate its effects on the body.

Future Directions

There are several future directions for the study of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-. One potential direction is to investigate its potential use in the treatment of cancer. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Another potential direction for future research is to investigate the effects of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- on the immune system. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Conclusion:
In conclusion, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is a chemical compound that has been synthesized for scientific research purposes. It has been the subject of numerous studies due to its potential use in various fields, including medicine and agriculture. Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Further research is needed to fully elucidate the mechanism of action of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- and its potential uses in various fields.

Synthesis Methods

The synthesis of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- involves the reaction of 4-fluoro-3-phenoxybenzaldehyde, 3-methyl-1-phenyl-2-pyrazolin-5-one, and a catalytic amount of piperidine in ethanol. The resulting product is then purified through recrystallization to obtain Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in its pure form.

Scientific Research Applications

Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been the subject of numerous scientific studies due to its potential use in various fields. One of the most significant applications of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is in the field of medicine. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

Product Name

Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4 g/mol

IUPAC Name

(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H17FN2O2/c1-16-20(23(27)26(25-16)18-8-4-2-5-9-18)14-17-12-13-21(24)22(15-17)28-19-10-6-3-7-11-19/h2-15H,1H3/b20-14-

InChI Key

IMUSYUCZQKUWMT-ZHZULCJRSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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